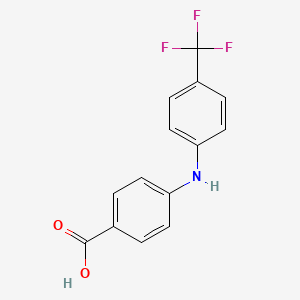
1-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)indoline
Overview
Description
1-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)indoline, also known as PPI, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPI belongs to the class of indoline derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Scientific Research Applications
Synthesis and Chemical Properties
Spiro Compounds Synthesis
1-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)indoline is used in the diastereoselective synthesis of spiro[indoline-3,4'-pyridin]-2-yl)carbamates, employing a strategy that involves AgOTf/PPh3-catalyzed tandem cyclization. This method is significant for the efficient intermolecular capturing of spiroindoleninium intermediates with carbamates, leading to a broad scope of spiro compound derivatives (Liang et al., 2020).
Functionalized Pyridines Synthesis
The compound also plays a role in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, illustrating its utility in creating diverse heterocyclic compounds. This process involves reactions with various electrophiles, demonstrating the compound's versatility in organic synthesis (Mekheimer et al., 1997).
Pharmaceutical Research
Cancer Research
In the field of cancer research, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which include derivatives of 1-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)indoline, have shown promise. These compounds were tested in various in vitro and in vivo pharmacological and antitumor assays, demonstrating significant tumor growth inhibition in specific models (Li et al., 2013).
Antitumor Activity
The compound is a key intermediate in synthesizing bis-indole derivatives, which have been studied for their antitumor activity. This research highlights the compound's role in creating molecules with potential therapeutic applications in oncology (Andreani et al., 2008).
properties
IUPAC Name |
1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-2-7-19-16(5-1)8-14-22(19)18-9-12-21(13-10-18)15-17-6-3-4-11-20-17/h1-7,11,18H,8-10,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVUEUKSHOBYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=CC=CC=C32)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)indoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






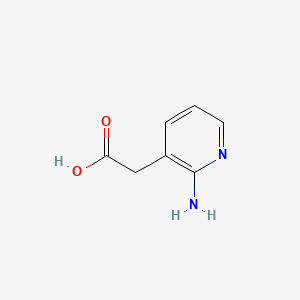
![6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3274845.png)
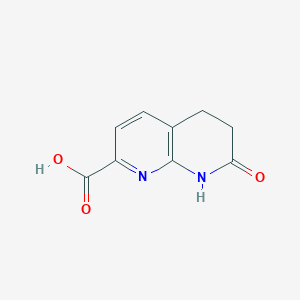
![2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B3274857.png)
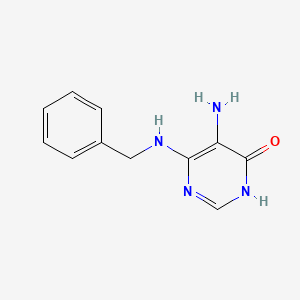
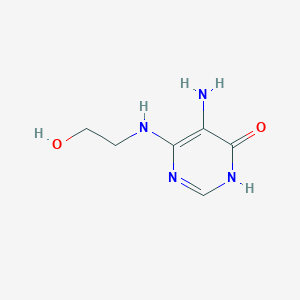
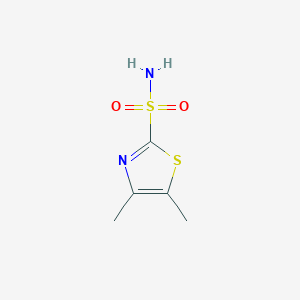

![Nonanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester](/img/structure/B3274916.png)

